molecular formula C9H12N2O3 B2459790 4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid CAS No. 1423029-63-3

4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid

Cat. No. B2459790
CAS RN: 1423029-63-3
M. Wt: 196.206
InChI Key: WVQHKUYRDYFEEG-UHFFFAOYSA-N
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Description

“4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid” is a chemical compound with the molecular formula C9H12N2O3 . It is

Mechanism of Action

Target of Action

The primary targets of 4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid are currently unknown. This compound is a derivative of pyrrole, a heterocyclic aromatic organic compound . Pyrrole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that pyrrole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or disrupting cellular processes . The specific interactions and resulting changes caused by this compound would depend on its primary targets.

Biochemical Pathways

Given the broad range of biological activities exhibited by pyrrole derivatives , it’s plausible that this compound could influence multiple pathways. The downstream effects would depend on the specific pathways and targets involved.

properties

IUPAC Name

4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-3-5-6(8(10)12)4(2)11-7(5)9(13)14/h11H,3H2,1-2H3,(H2,10,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQHKUYRDYFEEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=C1C(=O)N)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid

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